Cas no 16555-98-9 (6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one)

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one structure
16555-98-9 structure
Nome del prodotto:6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
Numero CAS:16555-98-9
MF:C12H10O4
MW:218.205403804779
MDL:MFCD00585766
CID:1069040
PubChem ID:5977496

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
    • 4-methyl-6-acetyl-7-hydroxycoumarin
    • 6-acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one
    • 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-onea
    • 6-acetyl-7-hydroxy-4-methylcoumarin
    • 7-hydroxy-6-acetyl-4-methylcoumarin
    • AC1O03FX
    • CHEMBL1347672
    • CTK0E5720
    • HMS2469O24
    • NSC749197
    • 6-acetyl-7-hydroxy-4-methyl-coumarin
    • 6-acetyl-7-hydroxy-4-methyl-2-chromenone
    • 6-acetyl-7-hydroxy-4-methylchromen-2-one
    • 6-acetyl-7-hydroxy-4-methyl-chromen-2-one
    • 6-ethanoyl-7-hydroxy-4-methyl-chromen-2-one
    • 2H-1-benzopyran-2-one, 6-acetyl-7-hydroxy-4-methyl-
    • cid_5977496
    • ALBB-012116
    • 16555-98-9
    • BDBM4385
    • AKOS002124260
    • CS-0328579
    • E77566
    • MLS000522130
    • LS-03776
    • DTXSID50421600
    • SR-01000103283-1
    • SMR000132538
    • SCHEMBL11076723
    • AN-829/11697433
    • A882389
    • NSC-749197
    • MFCD00585766
    • SR-01000103283
    • MDL: MFCD00585766
    • Inchi: InChI=1S/C12H10O4/c1-6-3-12(15)16-11-5-10(14)9(7(2)13)4-8(6)11/h3-5,14H,1-2H3
    • Chiave InChI: AYAFDQIOLUUJHW-UHFFFAOYSA-N
    • Sorrisi: CC1=CC(=O)OC2=CC(=C(C=C12)C(=O)C)O

Proprietà calcolate

  • Massa esatta: 218.0579
  • Massa monoisotopica: 218.05790880g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 1
  • Complessità: 358
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 63.6Ų

Proprietà sperimentali

  • PSA: 63.6

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one Informazioni sulla sicurezza

  • Classe di pericolo:IRRITANT

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A449042079-1g
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
16555-98-9 95%
1g
400.00 USD 2021-06-11
abcr
AB407528-1 g
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
16555-98-9
1 g
€406.00 2023-07-19
TRC
A298425-500mg
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
16555-98-9
500mg
$ 600.00 2022-06-08
TRC
A298425-250mg
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
16555-98-9
250mg
$ 380.00 2022-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTM830-100mg
6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
16555-98-9 95%
100mg
¥1193.0 2024-04-23
Aaron
AR001WWX-100mg
2H-1-Benzopyran-2-one, 6-acetyl-7-hydroxy-4-methyl-
16555-98-9 95%
100mg
$208.00 2025-02-11
Aaron
AR001WWX-1g
2H-1-Benzopyran-2-one, 6-acetyl-7-hydroxy-4-methyl-
16555-98-9 95%
1g
$624.00 2025-02-11
1PlusChem
1P001WOL-250mg
2H-1-Benzopyran-2-one, 6-acetyl-7-hydroxy-4-methyl-
16555-98-9 95%
250mg
$289.00 2024-06-19
1PlusChem
1P001WOL-100mg
2H-1-Benzopyran-2-one, 6-acetyl-7-hydroxy-4-methyl-
16555-98-9 95%
100mg
$230.00 2024-06-19
A2B Chem LLC
AA88213-10mg
6-Acetyl-7-hydroxy-4-methyl-2h-chromen-2-one
16555-98-9 95%
10mg
$225.00 2024-04-20
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:16555-98-9)6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
A882389
Purezza:99%
Quantità:1g
Prezzo ($):358.0
atkchemica
(CAS:16555-98-9)6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
CL14225
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta